molecular formula C9H16N2O B2545524 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine CAS No. 1157065-51-4

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Cat. No. B2545524
CAS RN: 1157065-51-4
M. Wt: 168.24
InChI Key: CTZRHLUYFXYBLA-UHFFFAOYSA-N
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Description

“3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine” consists of a 1,2-oxazol ring substituted with a tert-butyl group at the 3-position and an ethyl group at the 4-position . The 5-position of the oxazol ring is further substituted with an amine group .


Physical And Chemical Properties Analysis

“3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine” is a powder that is stored at room temperature . It has a molecular weight of 168.24 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds such as 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives . These novel compounds are structurally unique and could be of interest in various fields of research .

Biological Activity Enhancement

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has been reported that the attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Lipophilicity Increase

Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This could be particularly useful in drug delivery systems.

Precursor to Biologically Active Natural Products

The compound can serve as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have various medicinal properties and the compound could be used in their synthesis .

Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . This could be particularly useful in click chemistry applications.

Building Blocks/Intermediates in the Synthesis of Several Novel Organic Compounds

The compound and its simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Safety and Hazards

The safety information for “3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-tert-butyl-4-ethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZRHLUYFXYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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